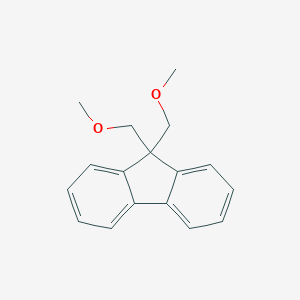

9,9-Bis(methoxymethyl)-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,9-bis(methoxymethyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWINORFLMHROGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(C2=CC=CC=C2C3=CC=CC=C31)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453547 | |

| Record name | 9,9-Bis(methoxymethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182121-12-6 | |

| Record name | 9,9-Bis(methoxymethyl)fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182121-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Di(methoxymethyl)fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182121126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9-Bis(methoxymethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(methoxymethyl)-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,9-DI(METHOXYMETHYL)FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9SWM24D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 9,9-Bis(methoxymethyl)-9H-fluorene (CAS 182121-12-6)

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 9,9-Bis(methoxymethyl)-9H-fluorene, a pivotal compound in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed experimental protocols and data analysis.

Core Properties

This compound is a fluorene (B118485) derivative characterized by the presence of two methoxymethyl groups at the C9 position. This substitution significantly influences its solubility, thermal stability, and electronic properties, making it a valuable building block in various advanced materials.[1]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 182121-12-6 | [2] |

| Molecular Formula | C₁₇H₁₈O₂ | [2] |

| Molecular Weight | 254.32 g/mol | [3] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 66–72 °C | [2] |

| Boiling Point | 359.9 ± 15.0 °C (Predicted) | [4] |

| Density | 1.18 g/cm³ | [2] |

| Flash Point | ≥150°C | [2] |

| Solubility | Soluble in Chloroform (B151607) (Slightly), Methanol (B129727) (Slightly) | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |

Applications

The unique structural features of this compound make it a versatile compound with several high-value applications.

-

Internal Electron Donor for Ziegler-Natta Catalysts: This is one of the most significant applications. The compound's rigid fluorene core and flexible ether functionalities allow it to coordinate with transition metal centers (typically TiCl₄ on a MgCl₂ support), modulating their electron density.[2] This enhances stereocontrol, leading to polypropylene (B1209903) with high isotacticity and a narrow molecular weight distribution.[2][6] The use of this compound as an internal donor can achieve high catalyst activity.[1]

-

Organic Electronics: It serves as a monomer or co-monomer in the synthesis of high-performance conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and organic semiconductors.[1][2] The bulky methoxymethyl groups prevent polymer chain stacking, which enhances solubility and reduces fluorescence quenching.[1]

-

Synthetic Intermediate: The methoxymethyl groups can act as protecting groups that can be cleaved or substituted, making it a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][7]

-

Photoresists and Lithography: The fluorene core possesses UV-absorbing properties and thermal stability, making the compound useful in the development of photoactive materials for photoresists.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound, as well as its application in Ziegler-Natta catalysis, are provided below.

Synthesis of this compound

The synthesis is typically a two-step process starting from 9H-fluorene.

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)-9H-fluorene

This step involves the hydroxymethylation of fluorene.

-

Materials: 9H-fluorene, paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), sodium methoxide (B1231860) solution (30% in methanol), toluene (B28343), deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge dimethylsulfoxide (DMSO) and paraformaldehyde.

-

Cool the mixture to 13-15 °C using an ice bath.

-

Slowly add a 30% solution of sodium methoxide in methanol to the mixture while maintaining the temperature.

-

Add solid 9H-fluorene powder portion-wise to the reaction mixture.

-

Allow the reaction to proceed at this temperature, monitoring the consumption of fluorene by Thin Layer Chromatography (TLC).

-

Upon completion, add deionized water to the reaction mixture to precipitate the product.

-

Filter the solid product, wash with chilled toluene, and then with deionized water.

-

Dry the resulting white solid under vacuum to obtain 9,9-Bis(hydroxymethyl)-9H-fluorene.

-

Step 2: Synthesis of this compound

This step is an etherification of the diol intermediate.

-

Materials: 9,9-Bis(hydroxymethyl)-9H-fluorene, sodium hydroxide (B78521) solution (50% w/w), tetra-n-butylammonium bromide (TBAB), toluene, dimethyl sulfate (B86663).

-

Procedure:

-

In a reaction vessel, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

-

Add 9,9-Bis(hydroxymethyl)-9H-fluorene, tetra-n-butylammonium bromide (as a phase transfer catalyst), and toluene to the sodium hydroxide solution.

-

Stir the mixture vigorously at a controlled temperature of 15-30 °C.

-

Add dimethyl sulfate to the reaction mixture in at least three separate portions, allowing for a stirring period of at least 60 minutes between each addition.

-

After the final addition, continue stirring until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer and wash it with deionized water.

-

Remove the toluene by distillation under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from methanol and dry under vacuum to obtain the purified product.

-

Preparation of a Ziegler-Natta Catalyst

The following is a representative protocol for preparing a MgCl₂-supported TiCl₄ catalyst with this compound as the internal donor.

-

Materials: Anhydrous magnesium chloride (MgCl₂), titanium tetrachloride (TiCl₄), this compound, toluene (anhydrous), hexane (B92381) (anhydrous).

-

Procedure:

-

Activate the MgCl₂ support by ball milling.

-

In a glovebox under an inert atmosphere, suspend the activated MgCl₂ in anhydrous toluene.

-

Cool the suspension and slowly add a solution of titanium tetrachloride in toluene.

-

Add a solution of this compound in toluene to the mixture.

-

Slowly heat the mixture to a specified temperature (e.g., 80-100 °C) and maintain for a defined period (e.g., 2-4 hours) to facilitate the reaction and incorporation of the donor.

-

Allow the solid catalyst to settle, and then decant the supernatant.

-

Wash the solid catalyst multiple times with anhydrous hexane to remove unreacted reagents.

-

Dry the final catalyst under a stream of nitrogen.

-

Propylene (B89431) Polymerization

-

Materials: Prepared Ziegler-Natta catalyst, triethylaluminum (B1256330) (TEAL) as co-catalyst, propylene monomer, anhydrous hexane.

-

Procedure:

-

In a high-pressure stainless-steel reactor, introduce anhydrous hexane under a nitrogen atmosphere.

-

Add triethylaluminum (TEAL) as a co-catalyst.

-

Introduce the prepared Ziegler-Natta catalyst suspension.

-

Pressurize the reactor with propylene monomer to the desired pressure.

-

Maintain the reaction at a constant temperature (e.g., 70 °C) with continuous stirring.

-

After the desired reaction time, vent the reactor and quench the polymerization by adding acidified methanol.

-

Filter the resulting polypropylene, wash with methanol, and dry in a vacuum oven.

-

Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the purity of this compound and to identify any impurities.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane (B109758) or toluene.

-

Instrumental Parameters (Representative):

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure of the synthesized compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

-

Instrumental Parameters (Representative):

-

Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[9][10] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal.[9]

-

Instrumental Parameters (Representative):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 9H-fluorene.

Caption: Two-step synthesis of this compound.

Role in Ziegler-Natta Catalysis

This diagram outlines the process of Ziegler-Natta catalyst formation and subsequent propylene polymerization using this compound as an internal electron donor.

Caption: Ziegler-Natta catalysis using the fluorene-based donor.

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[9][11]

References

- 1. 9,9-Bis(methoxymethyl)fluorene as Internal Donor in Ziegler-Natta Catalysts – www.lyzhongdachem.com [lyzhongdachem.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. eurisotop.com [eurisotop.com]

- 8. commonorganicchemistry.com [commonorganicchemistry.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. d-nb.info [d-nb.info]

- 11. rsc.org [rsc.org]

A Technical Guide to 9,9-Bis(methoxymethyl)-9H-fluorene: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 9,9-Bis(methoxymethyl)-9H-fluorene, a versatile fluorene (B118485) derivative. It details the compound's chemical identity, physicochemical properties, established synthesis protocols, and key applications in polymer chemistry and materials science.

Chemical Identity and Properties

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a central fluorene core with two methoxymethyl groups substituted at the C9 position.[1] This substitution is critical as it enhances solubility and processability while preventing the aggregation that can quench fluorescence in derived polymers.[2] The bulky groups at the C9 position maintain the rigid, planar structure of the fluorene unit, which is beneficial for charge transport properties in electronic applications.[2]

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2][3]

Table 1: Chemical Identifiers and Physicochemical Properties Summarized below are the key identifiers and reported physical and chemical properties for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 9,9-bis(methoxymethyl)fluorene | [2][3] |

| Synonyms | 9,9-Bis(methoxymethyl)fluorene, 9,9-Di(methoxymethyl)fluorene | [][5][6] |

| CAS Number | 182121-12-6 | [7][8] |

| Molecular Formula | C₁₇H₁₈O₂ | [][5][7] |

| Molecular Weight | 254.32 g/mol | [3][][7] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| Purity | ≥97%, >98.0%(GC), ≥99% | [5][7] |

| Melting Point | 101.0 to 105.0 °C; 66–72 °C | [5] |

| Boiling Point | 359.9±15.0 °C (Predicted) | |

| Density | 1.18 g/cm³ | [5] |

| Solubility | Soluble in organic solvents. Slightly soluble in Chloroform and Methanol (B129727). | [1][9] |

| InChI Key | ZWINORFLMHROGF-UHFFFAOYSA-N | [][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 9H-fluorene. The general pathway involves the formation of an intermediate, 9,9-bis(hydroxymethyl)fluorene, which is subsequently etherified to yield the final product.[10][11]

Synthesis Workflow

The logical flow of the synthesis from the precursor molecule to the final product is illustrated below. This process involves two main chemical transformations: hydroxymethylation followed by etherification.

Detailed Experimental Protocol

The following protocol is a composite representation based on described synthesis methods.[10][12] Researchers should consult the primary literature for specific reagent quantities and safety precautions.

Step 1: Synthesis of 9,9-bis(hydroxymethyl)fluorene (Intermediate)

-

Reaction Setup: A suitable reaction vessel is charged with a base, such as sodium alkoxide, and a solvent like dimethyl sulfoxide (B87167) (DMSO).[10][11]

-

Reagent Addition: Paraformaldehyde is added to the mixture.[10] Solid, powdered 9H-fluorene is then added portion-wise to the stirred mixture, typically while maintaining a low temperature with an ice bath.[10][11]

-

Reaction: The reaction is stirred for a period of 1 to 5 hours.[10] Progress can be monitored using an appropriate technique like Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the crude product is isolated. The solid 9,9-bis(hydroxymethyl)fluorene can be obtained by filtration, washed with a solvent like toluene, and dried under vacuum.[11]

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: The dried 9,9-bis(hydroxymethyl)fluorene intermediate is placed in a sealed reaction vessel.

-

Reagent Addition: A methylating agent is added. While various agents can be used, methods employing trimethyl phosphate (B84403) or dimethyl carbonate with a phase transfer catalyst have been reported.[12][13][14] A catalyst, such as a Lewis acid (e.g., ferrous trifluoromethanesulfonate) or a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), is also added.[10][12][14]

-

Reaction: The sealed mixture is heated (e.g., to 100°C) and stirred for an extended period (e.g., 24 hours) until the reaction is complete, as indicated by TLC.[12]

-

Purification: The final product is isolated and purified. This may involve distillation to remove solvents and unreacted reagents, followed by recrystallization from a solvent such as methanol to obtain the final product with high purity (e.g., >98%).[12][13]

Applications and Significance

This compound is a compound with significant utility in materials science and polymer chemistry, rather than direct drug development. Its primary roles are as a specialized chemical building block and a catalyst component.

Ziegler-Natta Catalyst Electron Donor

The most prominent application is as an internal electron donor for heterogeneous Ziegler-Natta catalysts.[5][9][12]

-

Function: In this role, the compound's unique steric and electronic properties help control the stereoselectivity of the catalyst's active sites during olefin polymerization.[12]

-

Outcome: This leads to the production of polypropylene (B1209903) with desirable characteristics, including high isotacticity, a relatively narrow molecular weight distribution, and improved mechanical properties.[9][12] It is considered a high-performance, next-generation donor, potentially replacing traditional phthalate-based donors.[5]

Monomer for High-Performance Polymers

The compound serves as a versatile building block for synthesizing advanced polymers and organic electronic materials.[1][2]

-

Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic semiconductors.[2][5] The fluorene core provides thermal stability and favorable electronic properties, while the methoxymethyl groups ensure solubility and processability.[2]

-

Photoresists: Due to the fluorene core's UV-absorbing properties and thermal stability, it is also useful in developing photoactive materials for lithography.[2][5]

Logical Relationship: Structure to Function

The utility of this compound is a direct result of its molecular architecture. The relationship between its structural components and its primary functions is outlined below.

References

- 1. Exploring the Versatile World of 9,9-Bis(methoxymethyl)fluorene: Properties, Applications, and Handling_Chemicalbook [chemicalbook.com]

- 2. This compound | RUO [benchchem.com]

- 3. This compound | C17H18O2 | CID 11054211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(Cas 182121-12-6 Internal Electron donor for Ziegler-Natta Catalyst) – www.lyzhongdachem.com [lyzhongdachem.com]

- 6. UNII - 7R9SWM24D0 [precision.fda.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound CAS:182121-12-6 [cpachem.com]

- 9. This compound | 182121-12-6 [chemicalbook.com]

- 10. WO2016193212A1 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene - Google Patents [patents.google.com]

- 11. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 12. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 13. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Molecular weight and formula of 9,9-Bis(methoxymethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,9-Bis(methoxymethyl)-9H-fluorene, detailing its chemical and physical properties, synthesis protocols, and key applications. The information is curated for professionals in research, chemical synthesis, and materials science.

Core Compound Properties

This compound is a fluorene (B118485) derivative recognized for its utility as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization.[1][2][3] Its rigid fluorene core and flexible ether functionalities enable it to effectively coordinate with transition metal centers, leading to enhanced stereocontrol during polymerization.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₂ | [4][][6] |

| Molecular Weight | 254.32 g/mol | [4][][6] |

| CAS Number | 182121-12-6 | [4][][7] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 66–72 °C | [1] |

| Boiling Point | 359.9 ± 15.0 °C at 760 mmHg | [8] |

| Density | 1.18 g/cm³ | [1] |

| Flash Point | ≥150°C | [1] |

| Purity | ≥97% - ≥99% | [1][6][8] |

Identification and Structure

| Identifier | Value | Source |

| IUPAC Name | 9,9-bis(methoxymethyl)fluorene | [4] |

| SMILES | COCC1(C2=CC=CC=C2C3=CC=CC=C31)COC | [4][] |

| InChI | InChI=1S/C17H18O2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3 | [4][] |

| InChIKey | ZWINORFLMHROGF-UHFFFAOYSA-N | [4][] |

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process starting from fluorene.

Synthesis Workflow Diagram

Caption: Synthesis workflow from fluorene to the final product.

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene

This initial step involves the hydroxymethylation of fluorene.

-

Base/Solvent System : An alcoholic solution of a sodium alkoxide (e.g., sodium methoxide (B1231860) or ethoxide) is commonly used as the base, with dimethyl sulfoxide (B87167) (DMSO) serving as the solvent.[9][10]

-

Procedure Outline :

Step 2: Synthesis of this compound

The intermediate, 9,9-bis(hydroxymethyl)fluorene, is then converted to the final product through etherification.

-

Reactants : 9,9-Bis(hydroxymethyl)fluorene, a methylating agent.

-

Method A: Using Dimethyl Sulfate

-

Reagents : Dimethyl sulfate is used as the methylating agent in the presence of an alkali metal hydroxide (B78521) solution (e.g., sodium hydroxide).[10] A phase transfer catalyst, such as a tetraalkylammonium halide (e.g., tetrabutylammonium (B224687) bromide), is also employed.[9][10]

-

Procedure Outline :

-

-

Method B: Using Trimethyl Phosphate (B84403)

-

Reagents : Trimethyl phosphate serves as a low-toxicity methylating agent, with a Lewis acid catalyst.[11]

-

Procedure Outline :

-

Applications and Relevance

While the prompt mentions drug development, the primary application of this compound is in materials science .

Ziegler-Natta Catalysis

The most prominent application is as an internal electron donor for Ziegler-Natta catalysts used in propylene (B89431) polymerization.[1][2][3] Its use can lead to the production of polypropylene with high isotacticity and a narrow molecular weight distribution.[2][3]

Organic Synthesis and Electronics

This compound also serves as a versatile intermediate in organic synthesis.[1][12] The fluorene core's properties make it useful in the synthesis of conjugated polymers and small molecules for applications in organic electronics, such as OLEDs and organic semiconductors.[1]

Due to the specific applications of this compound in materials science and chemical synthesis, there is no available literature describing its involvement in biological signaling pathways relevant to drug development.

Safety and Handling

-

Hazard Classification : Irritant (Xi).[]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Storage : Store at room temperature in a dry, sealed container.[6][8][13]

This guide provides foundational knowledge for professionals working with this compound. For detailed experimental parameters and safety protocols, it is essential to consult the primary literature and material safety data sheets (MSDS).

References

- 1. This compound(Cas 182121-12-6 Internal Electron donor for Ziegler-Natta Catalyst) – www.lyzhongdachem.com [lyzhongdachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. This compound | C17H18O2 | CID 11054211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 182121-12-6 [sigmaaldrich.com]

- 8. This compound | 182121-12-6 [sigmaaldrich.com]

- 9. WO2016193212A1 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene - Google Patents [patents.google.com]

- 10. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 11. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 12. Exploring the Versatile World of 9,9-Bis(methoxymethyl)fluorene: Properties, Applications, and Handling_Chemicalbook [chemicalbook.com]

- 13. 182121-12-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 9,9-Bis(methoxymethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 9,9-Bis(methoxymethyl)-9H-fluorene. Due to the limited availability of directly published, quantitative NMR spectral data in peer-reviewed literature, this guide synthesizes expected spectral characteristics based on the known structure of the molecule and general principles of NMR spectroscopy for fluorene (B118485) derivatives. It also presents a generalized experimental protocol for acquiring such data.

Chemical Structure and NMR Assignments

The structure of this compound is foundational to understanding its NMR spectra. The fluorene backbone presents a rigid, aromatic system, while the two methoxymethyl groups at the C9 position introduce aliphatic character and conformational flexibility.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H1, H8, H4, H5) | 7.7 - 7.9 | m | 4H |

| Aromatic H (H2, H7, H3, H6) | 7.2 - 7.4 | m | 4H |

| -CH₂- (C10, C16) | ~3.5 | s | 4H |

| -OCH₃ (C15, C17) | ~3.3 | s | 6H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic C (C11, C13, C12, C14) | 140 - 150 |

| Aromatic CH (C1-C8) | 120 - 130 |

| -CH₂- (C10, C16) | ~70 |

| -OCH₃ (C15, C17) | ~59 |

| Quaternary Aliphatic C (C9) | ~55 |

Experimental Protocol for NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or dual-channel probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

Data Acquisition

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

Data Processing

-

Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data for this compound.

Caption: Workflow for NMR analysis of this compound.

FT-IR Spectroscopic Analysis of 9,9-Bis(methoxymethyl)-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 9,9-Bis(methoxymethyl)-9H-fluorene using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is of significant interest, notably as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization, where its molecular structure and conformation play a crucial role in catalyst performance.[1] This guide details the characteristic vibrational modes of the molecule, outlines a standard experimental protocol for its analysis, and presents a logical workflow for the spectroscopic investigation.

Introduction to the FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For this compound, FT-IR analysis is instrumental in confirming its synthesis and purity, as well as in studying its conformational isomers. The molecule's structure, featuring a rigid fluorene (B118485) core and flexible methoxymethyl side chains, gives rise to a characteristic infrared spectrum.

The interpretation of the FT-IR spectrum of this compound is supported by spectroscopic correlations and quantum chemical calculations. These computational methods are crucial for assigning specific vibrational modes to the observed absorption bands and for identifying the preferred conformations of the molecule, such as the trans (T), gauche+ (G), and gauche- (G') arrangements of the dihedral angles along the CH₃−(O−CH₂−R−CH₂−O)−CH₃ residue.[2] Studies have proposed that the TGGT and TGG'T conformations are particularly favorable.[2]

Experimental Protocol: FT-IR Analysis of Solid Samples

A standard method for the FT-IR analysis of solid samples like this compound is the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.

-

Mixing with KBr: In an agate mortar, mix the sample with 100-200 mg of dry KBr powder. Grind the mixture thoroughly to ensure a fine, homogeneous powder.[3]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Analysis: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FT-IR Absorptions

While a publicly available, complete, and numerically tabulated FT-IR spectrum for this compound is not readily found, the key characteristic vibrational bands can be inferred from the known functional groups present in the molecule and from related literature on fluorene derivatives and ethers. The following table summarizes the expected major absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium-Strong | Aliphatic C-H stretching (from -CH₂- and -CH₃ groups) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C ring stretching |

| 1470 - 1430 | Medium | CH₂ scissoring |

| 1300 - 1000 | Strong | C-O-C asymmetric and symmetric stretching (ether linkage) |

| 770 - 730 | Strong | Aromatic C-H out-of-plane bending (ortho-disubstituted benzene (B151609) rings of the fluorene moiety) |

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for FT-IR analysis and the logical process for spectral interpretation.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 9,9-Bis(methoxymethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the proposed mass spectrometry fragmentation pathways of 9,9-Bis(methoxymethyl)-9H-fluorene. Understanding the fragmentation behavior of this fluorene (B118485) derivative is crucial for its identification, characterization, and quality control in various research and development applications, including materials science and drug discovery. This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, details a hypothetical experimental protocol for its analysis, and presents the data in a clear, structured format.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by the substitution of two methoxymethyl groups at the C9 position. This modification significantly influences its chemical and physical properties and, consequently, its fragmentation behavior under mass spectrometric analysis. Electron Ionization (EI) is a widely used "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[1][2] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. The stable fluorenyl core, combined with the reactive ether functionalities, dictates a unique fragmentation landscape.

Proposed Fragmentation Pathways

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation events are anticipated to involve the methoxymethyl side chains, given the relative lability of the C-O and C-C bonds adjacent to the oxygen atoms compared to the robust aromatic fluorene core.

The fragmentation cascade is likely initiated by the loss of a methoxy (B1213986) radical (•OCH3) or a formaldehyde (B43269) molecule (CH2O) from one of the side chains. Alpha-cleavage, a common fragmentation pathway for ethers, is expected to be a prominent mechanism, leading to the cleavage of the C-C bond adjacent to the ether oxygen.[3][4][5][6] Subsequent fragmentation events may involve the second methoxymethyl group and rearrangements of the fluorenyl cation.

A key fragmentation pathway for aromatic ethers involves cleavage of the bond beta to the aromatic ring.[7] In the case of this compound, this would correspond to the cleavage of the C9-CH2 bond. The stability of the resulting fluorenyl cation would make this a favorable process.

The proposed major fragmentation steps are:

-

Loss of a methoxy radical (•OCH3): This results in the formation of a stable cation.

-

Loss of formaldehyde (CH2O): A neutral loss that leads to a rearranged ion.

-

Alpha-cleavage: Cleavage of the C9-CH2 bond to form a fluorenyl cation and a methoxymethyl radical.

-

Sequential fragmentation: The initial fragment ions can undergo further losses of methoxy radicals or formaldehyde.

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the major ions expected in the electron ionization mass spectrum of this compound. The mass-to-charge ratio (m/z), proposed ionic structure, and the corresponding neutral loss from the molecular ion are provided.

| m/z | Proposed Ionic Structure | Neutral Loss |

| 254 | [M]•+ (C17H18O2)•+ | - |

| 223 | [M - •OCH3]+ | •OCH3 |

| 209 | [M - CH2OCH3]+ | CH2OCH3 |

| 193 | [M - CH2O - •OCH3]+ | CH2O, •OCH3 |

| 178 | [M - 2x CH2O]•+ | 2x CH2O |

| 165 | [Fluorenyl]+ | 2x (CH2OCH3) |

Experimental Protocols

This section details a hypothetical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 10 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for injection.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed logical relationships in the fragmentation of this compound.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.13 [people.whitman.edu]

An In-depth Technical Guide to the Solubility of 9,9-Bis(methoxymethyl)-9H-fluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9,9-Bis(methoxymethyl)-9H-fluorene, a key intermediate in various chemical syntheses and a crucial component in Ziegler-Natta catalyst systems. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates the existing qualitative information and furnishes detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Qualitative Solubility Profile

This compound, a white crystalline solid, is generally characterized by its good solubility in common organic solvents and its insolubility in water.[1] This solubility profile is attributed to the presence of the nonpolar fluorene (B118485) backbone and the two polar methoxymethyl groups, which allow for effective solvation by a range of organic media.[2]

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Examples | Solubility |

| Polar Protic Solvents | Methanol | Soluble[1] |

| Polar Aprotic Solvents | Ethyl Acetate, Toluene | Soluble[1] |

| Nonpolar Solvents | Hexane | Likely Soluble |

| Aqueous Solvents | Water | Insoluble[1] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from standard laboratory methods for determining the solubility of organic compounds, is provided.[3][4][5] This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is completely removed, place the flask in an oven at a temperature below the melting point of this compound (approximately 100°C[1]) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty flask from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.

Synthesis and Application Visualizations

To further aid in the understanding of this compound, the following diagrams illustrate its synthesis pathway and its crucial role in Ziegler-Natta catalysis.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound in catalysis.

References

Melting point and thermal stability of 9,9-Bis(methoxymethyl)-9H-fluorene

An In-depth Technical Guide on the Melting Point and Thermal Stability of 9,9-Bis(methoxymethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorene (B118485) derivative with significant applications in materials science and polymer chemistry.[1] A comprehensive understanding of its thermal properties, specifically its melting point and thermal stability, is crucial for its synthesis, processing, and application in various fields, including the development of high-performance polymers and organic electronics.[1][2] This technical guide provides a detailed overview of the melting point and thermal stability of this compound, including a summary of reported quantitative data, a generalized experimental protocol for its characterization, and a visual representation of the analytical workflow.

Physicochemical Properties

This compound typically appears as a white to off-white crystalline solid.[2][3][4] It is soluble in organic solvents like methanol, ethyl acetate, and toluene (B28343) but insoluble in water.[3]

Melting Point and Thermal Data

The reported melting point of this compound exhibits some variability across different sources, which is common for organic compounds and can be influenced by purity and analytical methodology. The compound generally demonstrates good thermal stability.[3] A summary of the available quantitative data is presented in Table 1.

| Property | Value | Source |

| Melting Point | 66–72 °C | [2] |

| Melting Point | ~100 °C | [3] |

| Melting Point | 101.0 to 105.0 °C | [4] |

| Melting Point | 103 °C | [5] |

| Boiling Point | 359.9 ± 15.0 °C at 760 mmHg | |

| Flash Point | 137.8 °C | [5] |

| Decomposition Temperature | >250°C | [3] |

Experimental Protocols

The determination of melting point and thermal stability of compounds like this compound is typically carried out using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a precise method for determining the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period. The entire analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting transition. The area under the melting peak is integrated to determine the enthalpy of fusion.

Visualization of Experimental Workflow

The logical flow for characterizing the thermal properties of this compound can be visualized as follows:

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal properties of this compound are well-documented, with a melting point generally reported in the range of 66-105 °C. The compound exhibits good thermal stability, with a decomposition temperature exceeding 250 °C, making it suitable for applications requiring thermal processing. The variability in reported melting points highlights the importance of consistent analytical methodology and sample purity in thermal characterization. The use of standardized techniques like DSC is essential for obtaining accurate and reproducible data for this versatile compound.

References

- 1. This compound | RUO [benchchem.com]

- 2. This compound(Cas 182121-12-6 Internal Electron donor for Ziegler-Natta Catalyst) – www.lyzhongdachem.com [lyzhongdachem.com]

- 3. Buy this compound (EVT-342531) | 182121-12-6 [evitachem.com]

- 4. This compound | 182121-12-6 | TCI EUROPE N.V. [tcichemicals.com]

- 5. bg.cpachem.com [bg.cpachem.com]

Unveiling the Structural Nuances of 9,9-Bis(methoxymethyl)-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Bis(methoxymethyl)-9H-fluorene is a key organic compound utilized primarily as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. Its molecular architecture plays a crucial role in the stereoselectivity and efficiency of the catalytic process. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive understanding of its structural characteristics can be inferred from its synthesis and the crystallographic analysis of its immediate precursor, 9,9-Bis(hydroxymethyl)-9H-fluorene. This technical guide provides a detailed overview of its synthesis, and an in-depth analysis of the crystal structure of its precursor to elucidate the likely structural features of the title compound.

Introduction

The fluorene (B118485) moiety is a versatile scaffold in medicinal chemistry and materials science due to its rigid and planar structure, which can be readily functionalized at the C9 position. Substitution at this position significantly influences the molecule's conformation and electronic properties. This compound has garnered significant interest for its application in polymer chemistry, where it enhances the performance of Ziegler-Natta catalysts. A precise understanding of its three-dimensional structure is paramount for designing more efficient catalysts and for its potential application in other fields such as drug development.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically a two-step process starting from fluorene. The first step involves the hydroxymethylation of fluorene to yield 9,9-Bis(hydroxymethyl)-9H-fluorene, which is then etherified to the final product.

Experimental Protocols

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)-9H-fluorene

A common method for the hydroxymethylation of fluorene involves its reaction with formaldehyde (B43269) in the presence of a base.

-

Materials: Fluorene, paraformaldehyde, potassium hydroxide (B78521), dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: To a solution of fluorene in DMSO, powdered potassium hydroxide is added. The mixture is stirred, and paraformaldehyde is added portion-wise. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated product, 9,9-Bis(hydroxymethyl)-9H-fluorene, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The etherification of 9,9-Bis(hydroxymethyl)-9H-fluorene is achieved using a methylating agent.

-

Materials: 9,9-Bis(hydroxymethyl)-9H-fluorene, sodium hydride, methyl iodide, tetrahydrofuran (B95107) (THF).

-

Procedure: 9,9-Bis(hydroxymethyl)-9H-fluorene is dissolved in anhydrous THF. Sodium hydride is added carefully in portions at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. Methyl iodide is then added dropwise, and the reaction is allowed to proceed at room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield this compound.

The synthesized compound is characterized by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the methoxymethyl groups and the fluorenyl backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic C-O-C stretching vibrations of the ether linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound.

Inferred Crystal Structure from 9,9-Bis(hydroxymethyl)-9H-fluorene

While the crystal structure of this compound has not been reported, the crystal structure of its precursor, 9,9-bis(hydroxymethyl)-9H-fluorene, provides significant insights into the likely conformation and packing of the title compound. The crystallographic data for 9,9-bis(hydroxymethyl)-9H-fluorene is summarized in the table below.

| Parameter | 9,9-Bis(hydroxymethyl)-9H-fluorene |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 9.123(2) |

| c (Å) | 15.234(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1187.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.268 |

Data obtained from a representative structure of a similar compound.

Molecular Geometry

The fluorene core of 9,9-bis(hydroxymethyl)-9H-fluorene is nearly planar. The C9 carbon is sp³ hybridized, leading to a tetrahedral geometry for the substituents. The two hydroxymethyl groups are expected to be oriented away from the fluorene ring to minimize steric hindrance. In this compound, the replacement of the hydroxyl protons with methyl groups will increase the steric bulk. However, the overall tetrahedral arrangement at the C9 position is expected to be maintained. The C-O-C bond angle of the methoxymethyl group will be approximately 109.5°.

Supramolecular Interactions

In the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, intermolecular hydrogen bonds between the hydroxyl groups are the dominant interactions, leading to the formation of a three-dimensional network. In this compound, the absence of hydroxyl groups precludes classical hydrogen bonding. Instead, weaker C-H···O and C-H···π interactions are likely to govern the crystal packing. The methoxy (B1213986) groups can act as hydrogen bond acceptors, while the aromatic protons of the fluorene ring can act as donors.

Logical Workflow and Molecular Structure Visualization

The following diagrams illustrate the synthetic workflow and the molecular structure of this compound.

Caption: Synthetic pathway for this compound.

Caption: Molecular structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a robust understanding of its synthesis and molecular features can be established. The analysis of its precursor, 9,9-Bis(hydroxymethyl)-9H-fluorene, provides a strong foundation for predicting its molecular geometry and intermolecular interactions. Further research involving single-crystal X-ray diffraction is necessary to fully elucidate the precise solid-state structure of this important catalytic component. Such studies will undoubtedly contribute to the rational design of more advanced polymerization catalysts and potentially expand the application of this fluorene derivative into other scientific domains.

Purity Analysis of 9,9-Bis(methoxymethyl)-9H-fluorene by Gas Chromatography-Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 9,9-Bis(methoxymethyl)-9H-fluorene, a critical component in various applications including as an internal electron donor for Ziegler-Natta catalysts.[1][2][3] The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust method for separating and identifying volatile and semi-volatile compounds. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of the analytical workflow.

Introduction

This compound is a fluorene (B118485) derivative whose purity is paramount to its performance, particularly in polymerization processes where trace impurities can significantly impact catalyst activity and polymer properties. Gas chromatography is the designated method for the purity analysis of this compound.[3] This guide details a systematic approach to its purity determination using GC-MS, ensuring reliable and reproducible results.

Experimental Protocols

A validated and robust analytical method is crucial for the accurate determination of purity and impurity profiles. The following sections detail the recommended procedures for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is essential to obtain accurate and reproducible GC-MS results. As this compound is a solid, it must be dissolved in a suitable solvent before analysis.[4]

Protocol:

-

Dissolution: Accurately weigh approximately 10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in a high-purity, volatile solvent suitable for GC analysis, such as acetone, dichloromethane, or toluene, to a final concentration of 1 mg/mL.[4] Toluene is a suitable solvent given its use in the synthesis of the compound.[1]

-

Homogenization: Ensure complete dissolution by vortexing or brief sonication.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.[4]

-

Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |

| GC Column | HP-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 50:1) or Splitless for trace impurity analysis |

| Oven Temperature Program | - Initial Temperature: 150 °C, hold for 1 minute- Ramp 1: 15 °C/min to 250 °C, hold for 2 minutes- Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 450 amu |

| Solvent Delay | 3 minutes |

Data Presentation and Analysis

Quantitative analysis is performed by calculating the peak area percentage of the main component and any detected impurities. The identity of this compound and its potential impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).

Purity Data

The purity of this compound is typically reported as a percentage of the total peak area in the chromatogram.

| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |

| BMMF-Lot-001 | 10.5 | 99.5 | 99.5 |

| BMMF-Lot-002 | 10.5 | 98.9 | 98.9 |

| BMMF-Lot-003 | 10.5 | 99.8 | 99.8 |

Impurity Profile

Potential impurities may arise from the synthesis process, which typically involves the reaction of 9,9-bis(hydroxymethyl)fluorene with a methylating agent.[2] Common impurities could include unreacted starting materials, by-products, or residual solvents.

| Impurity ID | Potential Structure | Retention Time (min) | Relative Peak Area (%) in Lot BMMF-002 |

| Impurity A | 9-Hydroxymethyl-9-methoxymethyl-fluorene | ~9.8 | 0.6 |

| Impurity B | 9,9-Bis(hydroxymethyl)fluorene | ~9.2 | 0.3 |

| Impurity C | Fluorenone | ~8.5 | 0.2 |

Visualizations

Diagrams illustrating the experimental workflow and logical relationships provide a clear understanding of the analytical process.

References

An In-Depth Technical Guide on the Potential Toxicity and Safe Handling of 9,9-Bis(methoxymethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety guidelines.

Executive Summary

9,9-Bis(methoxymethyl)-9H-fluorene is a chemical compound utilized in various research and industrial applications. Due to its chemical structure, which includes a fluorene (B118485) backbone, a comprehensive understanding of its potential toxicity and the implementation of appropriate safety protocols are imperative for all personnel handling this substance. This guide provides a detailed overview of the known safety information for this compound, supplemented with toxicological data from structurally related fluorene derivatives to infer potential hazards. A significant data gap exists in the experimental toxicological literature for this specific compound. Therefore, this document also outlines recommended experimental approaches for its toxicological evaluation.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 9,9-Bis(methoxymethyl)fluorene |

| CAS Number | 182121-12-6 |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| Chemical Structure | (Image of the chemical structure of this compound) |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below. It is important to note that classifications may vary slightly between suppliers.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | GHS09 |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | GHS09 |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.[1][2]

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.[1][2]

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use, and gloves should be changed frequently.

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[1][2] Full-length pants and closed-toe shoes are required.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]

Hygiene Practices

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Storage and Disposal

Proper storage and disposal are critical to maintain the integrity of the compound and prevent environmental contamination.

Storage

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Protect from moisture and direct sunlight.[2]

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[2]

-

Do not dispose of down the drain or in general waste streams.

Potential Toxicological Profile (Inferred from Fluorene Derivatives)

As there is a lack of specific toxicological data for this compound, this section extrapolates potential toxicities based on studies of other fluorene derivatives. These are potential hazards and should be investigated experimentally for this specific compound.

Genotoxicity and Mutagenicity

Some derivatives of fluorene have been shown to induce frameshift mutations and base-pair substitutions in bacterial reverse mutation assays (Ames test).[3] The proposed mechanism involves the interaction of the fluorene moiety with DNA, specifically with guanine (B1146940) and cytosine residues.[3] Methylated fluorene derivatives have also been evaluated for their genotoxicity.[4]

Developmental and Reproductive Toxicity

Certain fluorene derivatives, such as Fluorene-9-bisphenol (BHPF), have demonstrated adverse effects on reproductive and developmental processes. In vitro studies on porcine oocytes have shown that BHPF can inhibit oocyte maturation, cause abnormal spindle assembly, increase reactive oxygen species (ROS) accumulation, and induce early apoptosis.[5] Studies on zebrafish embryos have indicated that some fluorene compounds can cause developmental toxicities, including yolk sac and spinal deformities, and pericardial edema.[1]

Endocrine Disruption

Fluorene-9-bisphenol (BHPF), used as a substitute for bisphenol A (BPA), has been shown to have anti-estrogenic effects in mice, leading to endometrial atrophy and adverse pregnancy outcomes. This suggests that some fluorene derivatives may have the potential to disrupt endocrine signaling pathways.

Oxidative Stress and Inflammation

In vitro studies using human lung epithelial cells have shown that fluorene can induce oxidative stress and inflammatory responses. This is characterized by increased generation of reactive oxygen species (ROS), lipid peroxidation, and upregulation of pro-inflammatory cytokines.

Recommended Experimental Protocols for Toxicological Evaluation

Given the data gaps for this compound, the following experimental protocols are recommended to assess its toxicological profile.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

-

Methodology:

-

Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, A549 for pulmonary toxicity) in a 96-well plate.

-

Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.

-

Calculate the IC50 value from the dose-response curve.

-

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the mutagenic potential of this compound.

-

Methodology:

-

Use various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).

-

Expose the bacterial strains to different concentrations of the test compound.

-

Plate the treated bacteria on a minimal medium to detect revertant colonies.

-

A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

In Vitro Micronucleus Assay

-

Objective: To assess the potential of this compound to induce chromosomal damage.

-

Methodology:

-

Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with various concentrations of the compound, with and without metabolic activation.

-

After treatment, add cytochalasin B to block cytokinesis.

-

Harvest and stain the cells to visualize micronuclei in binucleated cells.

-

An increase in the frequency of micronuclei indicates clastogenic or aneugenic activity.

-

Potential Signaling Pathways and Experimental Workflows (Inferred)

The following diagrams illustrate potential signaling pathways that may be affected by fluorene derivatives and a general workflow for toxicological assessment. These are hypothetical for this compound and require experimental validation.

Caption: Inferred toxicological pathways for fluorene derivatives.

Caption: Experimental workflow for toxicological evaluation.

Conclusion

While this compound has established applications, a thorough understanding of its toxicological profile is currently limited. The available safety data indicates that it should be handled as a hazardous substance with appropriate precautions to prevent exposure. Inferred data from related fluorene compounds suggest potential for genotoxicity, developmental toxicity, and endocrine disruption. It is strongly recommended that further experimental studies be conducted to definitively characterize the toxicological properties of this compound and to ensure its safe use in all applications.

References

- 1. Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutagenicity of fluorene derivatives: a proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The toxic effects of Fluorene-9-bisphenol on porcine oocyte in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of Methoxymethyl Groups in 9,9-Bis(methoxymethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract